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Compound Name:
3-Chloro-5-

(hydroxymethyl)picolinic acid

CAS No.: 1824270-97-4

Cat. No.: B3247919

Get Quote

Part 1: Executive Technical Analysis[1]
The Dual-Functional Scaffold
3-Chloro-5-(hydroxymethyl)picolinic acid (3-Cl-5-HM-PA) represents a distinct class of

pyridine-2-carboxylic acid scaffolds. Unlike the ubiquitous Picolinic Acid (a simple bidentate

chelator) or the lipophilic 3-Chloro-5-(trifluoromethyl)picolinic acid, this molecule occupies a

unique "chemical middle ground."

It combines the steric/electronic modulation of the C3-chlorine atom with the metabolic

liability/handle of the C5-hydroxymethyl group.[1] In drug discovery, this molecule is frequently

encountered either as a Fragment-Based Drug Discovery (FBDD) hit for metallo-enzyme

targets (e.g., Zinc-dependent metalloproteinases) or as a Phase I metabolite of methyl-pyridine

drugs.
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To validate 3-Cl-5-HM-PA, it must be benchmarked against standard picolinates to understand

the impact of its substitutions.

Feature
3-Cl-5-HM-PA

(Target)
Picolinic Acid

(Reference)

3-Chloro-5-

(trifluoromethyl)PA

(Alternative)

Primary Role

Metabolic

Intermediate / Linker

Scaffold

Natural Metabolite /

Chelator

Bioisostere / Lipophilic

Probe

Electronic Effect

C3-Cl (EWG) lowers

pKa of Pyridine N; C5-

CH2OH is polar.[1]

Standard Pyridine

electronics.[1]

Strong EWG (CF3)

drastically lowers pKa.

[1]

Metal Binding

Moderate-High: Cl

steric bulk may twist

carboxylate, altering

binding geometry.[1]

High: Planar,

bidentate chelation (N,

O).

Low-Moderate: CF3

reduces N-basicity

significantly.[1]

Metabolic Risk

High: CH2OH is a

"soft spot" for

oxidation to COOH.[1]

Low: Stable core.[1]
Low: CF3 blocks

metabolism.[1]

Solubility
Moderate (Polar OH +

Ionic COOH).[1]

High (Water soluble).

[1][2]
Low (Lipophilic).[1]

Part 2: In-Vitro Testing Protocols
The following protocols are designed to rigorously evaluate the scaffold's utility, focusing on its

two critical liabilities: Metal Chelation Potency and Metabolic Stability.

Protocol A: Competitive Metal Chelation Assay
(Zn²⁺/Fe²⁺)
Objective: Determine if the C3-Chlorine substituent sterically hinders the bidentate binding

mode required for metallo-enzyme inhibition. Principle: A fluorescence-displacement assay

using Calcein.[1] Calcein fluorescence is quenched when bound to Zn²⁺.[1] A strong chelator

(the test compound) strips Zn²⁺ from Calcein, restoring fluorescence.
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Materials
Buffer: 50 mM HEPES, 100 mM NaCl, pH 7.4 (metal-free).

Probe: Calcein (250 nM final).

Metal Source: ZnCl₂ or FeSO₄ (200 nM final).[1]

Controls: EDTA (Positive), DMSO (Negative), Picolinic Acid (Reference).

Step-by-Step Methodology
Reagent Prep: Prepare a master mix of Calcein (250 nM) and ZnCl₂ (200 nM) in HEPES

buffer. Incubate for 10 minutes at Room Temperature (RT) to ensure quenching (Background

Fluorescence).

Compound Titration: Prepare a 10-point serial dilution of 3-Cl-5-HM-PA and Picolinic Acid in

DMSO (Top concentration: 100 µM).

Reaction Assembly:

Add 2 µL of compound dilution to black 384-well plates.

Dispense 48 µL of Calcein/Zn master mix.[1]

Kinetics: Measure Fluorescence (Ex/Em: 485/535 nm) immediately (t=0) and every 5

minutes for 60 minutes.

Data Analysis: Plot Relative Fluorescence Units (RFU) vs. Log[Concentration].

Success Metric: If

of 3-Cl-5-HM-PA is within 5-fold of Picolinic Acid, the C3-Cl steric bulk does not
compromise chelation.

Mechanistic Visualization (Graphviz)
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Figure 1: Fluorescence-recovery workflow to validate metal-binding affinity.

Protocol B: Microsomal Stability & Metabolite
Identification
Objective: The 5-hydroxymethyl group is a primary target for cytosolic alcohol dehydrogenases

(ADH) or CYP450-mediated oxidation.[1] This protocol quantifies the conversion rate to the

dicarboxylic acid (3-Chloro-pyridine-2,5-dicarboxylic acid).

Materials
System: Pooled Human/Rat Liver Microsomes (HLM/RLM) and Cytosolic fraction (S9).[1]

Cofactors: NADPH (for CYPs) and NAD⁺ (for ADH/ALDH).[1]

Internal Standard: Tolbutamide or Warfarin.[1]

Step-by-Step Methodology
Incubation Mix:

Substrate (3-Cl-5-HM-PA): 1 µM final.[1]

Microsomal Protein: 0.5 mg/mL.[1]

Buffer: 100 mM Potassium Phosphate (pH 7.4).[1]

Initiation: Pre-warm at 37°C for 5 min. Initiate with cofactor mix (1 mM NADPH + 1 mM

NAD⁺).[1] Note: NAD⁺ is crucial to test the specific oxidation of the hydroxymethyl group.
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Sampling: Aliquot 50 µL at t = 0, 5, 15, 30, 60 min into 150 µL ice-cold Acetonitrile

(containing Internal Standard).

Analysis (LC-MS/MS):

Column: C18 Reverse Phase (e.g., Waters BEH C18).[1]

Mobile Phase: Gradient 5% to 95% ACN in Water (+0.1% Formic Acid).[1]

Detection: Monitor MRM transitions for Parent (201 -> fragment) and Metabolite (+14 Da

for aldehyde or +30 Da for carboxylic acid).

Calculation:

(Intrinsic Clearance) =

.

Causality Check: If clearance is high with NAD⁺ but low with NADPH only, the instability is

driven by Alcohol Dehydrogenase, not CYP450.

Metabolic Pathway Diagram (Graphviz)
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Figure 2: Predicted oxidative metabolic pathway of the hydroxymethyl handle.

Part 3: Physicochemical Profiling (pKa & LogD)
Rationale: The Chlorine atom at C3 exerts an ortho-effect, potentially lowering the pKa of the

carboxylic acid and the pyridine nitrogen compared to unsubstituted picolinic acid. This alters

membrane permeability.[1]

Protocol C: Potentiometric Titration (SiriusT3 or
equivalent)

Sample: 1 mg of 3-Cl-5-HM-PA dissolved in 1.5 mL ionic strength adjusted water (0.15 M

KCl).

Titrant: 0.5 M KOH and 0.5 M HCl.

Sweep: pH 1.8 to pH 12.0.

Output:

pKa1 (Pyridine N): Expected ~2.5 - 3.5 (Lowered by Cl-EWG).[1]

pKa2 (Carboxyl): Expected ~1.5 - 2.5.[1]

pKa3 (Hydroxyl): >13 (Likely silent).[1]

Interpretation: If the isoelectric point (pI) shifts significantly from Picolinic Acid (pI ~3.2), the

compound's zwitterionic character at physiological pH (7.4) will differ, impacting cellular entry.

[1][3]
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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